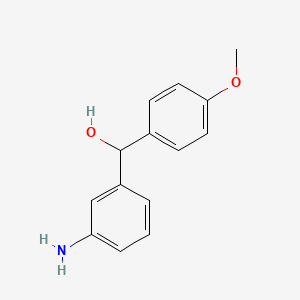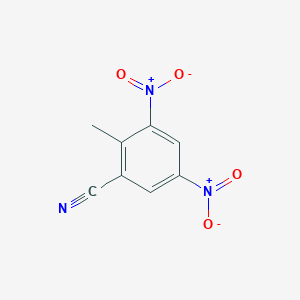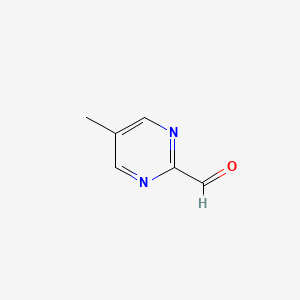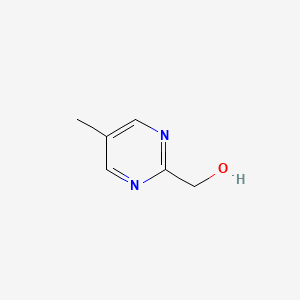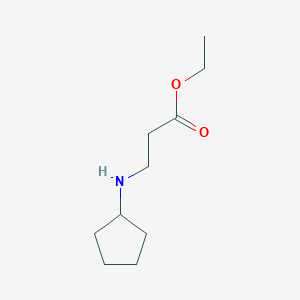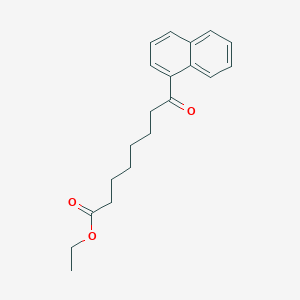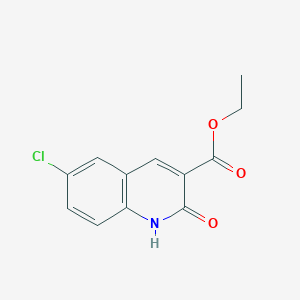
6-クロロ-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸エチル
概要
説明
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals.
作用機序
Target of Action
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of the quinolone scaffold, which is a privileged structure in medicinal chemistry . Quinolones and their derivatives have been reported to harbor vast therapeutic potential . They have been used in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic . They have also been reported to inhibit the acetylcholinesterase enzyme (AChE) .
Mode of Action
For instance, some quinolones act as quorum sensing signaling molecules controlling the population density of Pseudomonas spp . Others have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
Biochemical Pathways
For instance, quinolones have been reported to inhibit the acetylcholinesterase enzyme (AChE), which plays a crucial role in the cholinergic system .
Pharmacokinetics
They are known to have good oral bioavailability and are widely distributed in the body .
Result of Action
Quinolones and their derivatives have been reported to have a wide range of effects, including antibacterial, antiplasmodial, and cytotoxic potentials .
Action Environment
The action environment can significantly influence the efficacy and stability of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. Factors such as pH can affect its reactivity. For instance, in an acidic medium, certain quinolone carboxylates can undergo hydration to form the corresponding carboxamides .
生化学分析
Biochemical Properties
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of the acetylcholinesterase enzyme . This enzyme is responsible for the hydrolysis of acetylcholine into choline and acetic acid, a crucial process for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholinesterase inhibitors are used to alleviate symptoms by improving cognitive function .
Cellular Effects
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has been shown to exert various effects on different types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can lead to improved synaptic plasticity and cognitive function . Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses . It can modulate gene expression by affecting the transcription of genes related to synaptic function and neuronal survival . Furthermore, Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can impact cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with the active site of the acetylcholinesterase enzyme . This compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft . The binding interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site . Additionally, Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate may exert its effects through the modulation of other molecular targets, such as receptors and ion channels, which can further influence neuronal signaling and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types being studied . In in vitro studies, prolonged exposure to Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has been associated with sustained enhancement of cholinergic signaling and neuroprotective effects . In in vivo studies, the compound’s effects on cognitive function and neuronal health have been observed to persist over time, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in animal models have been shown to vary with different dosages . At lower doses, the compound can enhance cognitive function and provide neuroprotective benefits without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these adverse effects can vary depending on the species and the specific experimental conditions . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate while minimizing its potential toxicity .
Metabolic Pathways
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is involved in several metabolic pathways, primarily related to its biotransformation and elimination . The compound is metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the compound’s excretion via the kidneys . Additionally, Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can influence metabolic flux by modulating the activity of enzymes involved in energy production and oxidative stress responses . This modulation can impact the levels of various metabolites and contribute to the compound’s overall biological effects .
Transport and Distribution
The transport and distribution of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by organic anion transporters and other membrane proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate within tissues can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy .
Subcellular Localization
The subcellular localization of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences or chemical groups can facilitate the compound’s transport to the mitochondria, where it can modulate oxidative stress responses and energy production . Similarly, its localization to the nucleus can influence gene expression and cellular signaling pathways . Understanding the subcellular distribution of Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can provide insights into its molecular mechanisms and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .
類似化合物との比較
Similar Compounds
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate: Similar structure but with a different substitution pattern, affecting its chemical properties.
Uniqueness
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which influences its reactivity and potential biological activities. This makes it a valuable compound for developing new chemical entities with specific properties .
特性
IUPAC Name |
ethyl 6-chloro-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRKMYAHKVCVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)
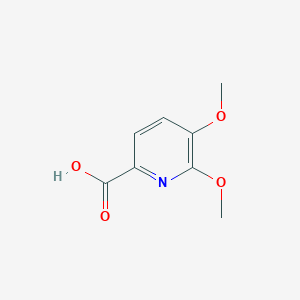
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)



